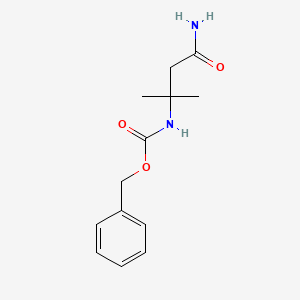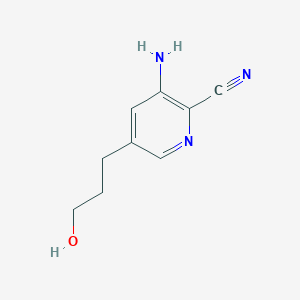
3-Amino-5-(3-hydroxypropyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-hydroxypropyl)picolinonitrile is a chemical compound with the empirical formula C9H11N3O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular weight of 3-Amino-5-(3-hydroxypropyl)picolinonitrile is 177.20 . The molecular structure can be represented by the SMILES stringNc1cc (CCCO)cnc1C#N . Physical And Chemical Properties Analysis
3-Amino-5-(3-hydroxypropyl)picolinonitrile is a solid compound . Its empirical formula is C9H11N3O and it has a molecular weight of 177.20 .Scientific Research Applications
Synthesis Techniques
- A novel synthetic approach to 3-hydroxy-4-substituted picolinonitriles, closely related to 3-Amino-5-(3-hydroxypropyl)picolinonitrile, has been developed using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).
DNA and Protein Research
- 3-Amino-5-(3-hydroxypropyl)picolinonitrile has been used as a matrix in matrix-assisted laser desorption/ionization for DNA and protein, enabling the detection of single-stranded DNA segments and double-stranded DNA (Taranenko, Tang, Allman, Ch'ang, & Chen, 1994).
Phototriggered DNA Phosphoramidate Ligation
- In research focused on nonenzymatic DNA ligation, phototriggered DNA phosphoramidate ligation using an N-methyl picolinium carbamate protecting group was reported. This offers potential applications in the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012).
Herbicide Development
- Triketone-aminopyridines, which include structures similar to 3-Amino-5-(3-hydroxypropyl)picolinonitrile, were designed and synthesized as p-hydroxyphenylpyruvate dioxygenase inhibitors, showing potential as herbicides (Nan, Yang, Lin, Yan, Zhou, Wei, Chen, Yang, & Qu, 2021).
Anticancer Research
- Polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles, which can be synthesized from compounds like 3-Amino-5-(3-hydroxypropyl)picolinonitrile, have been explored as anti-cancer agents, displaying significant growth inhibitory activities (Yan, Dong, Peng, Fan, Zhang, & Lin, 2013).
Catalysis and Complex Formation
- The preparation and characterization of encapsulated-lanthanide 15-metallacrown-5 complexes using picoline hydroxamic acid, a derivative of picolinic acid, were reported. These complexes displayed interesting magnetic behavior and potential applications in MRI contrast enhancement agents (Stemmler, Kampf, Kirk, Atasi, & Pecoraro, 1999).
Neurochemistry
- Research on chromium picolinate, which contains a picolinate moiety, showed its influence on peripheral amino acid availability and brain monoamine function, suggesting potential antidepressant-like actions (Franklin & Odontiadis, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-5-(3-hydroxypropyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-9-8(11)4-7(6-12-9)2-1-3-13/h4,6,13H,1-3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVBFRDBSDKGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218366 |
Source


|
| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(3-hydroxypropyl)picolinonitrile | |
CAS RN |
1346447-41-3 |
Source


|
| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


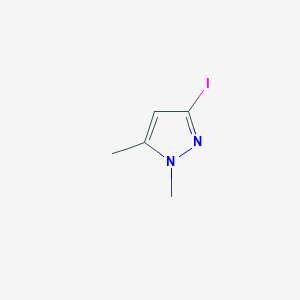

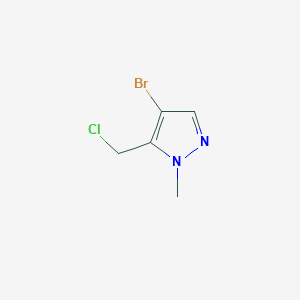

![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)


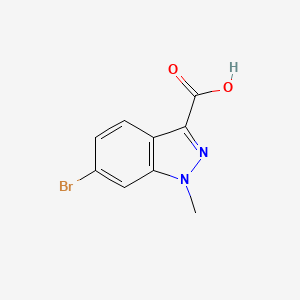
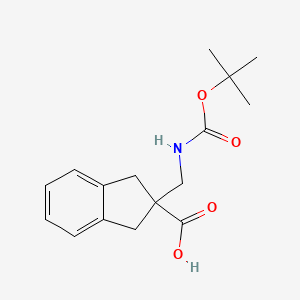
![5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid](/img/structure/B1376830.png)

